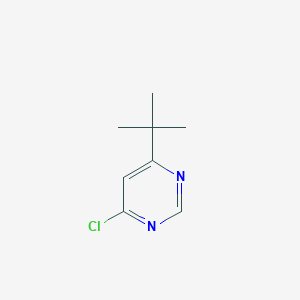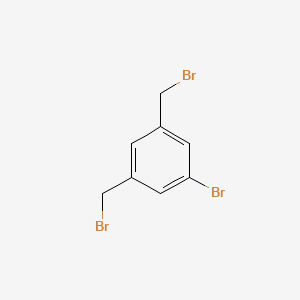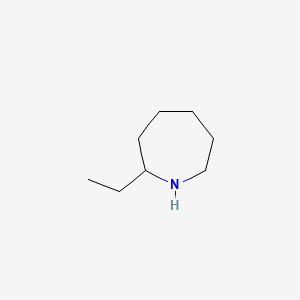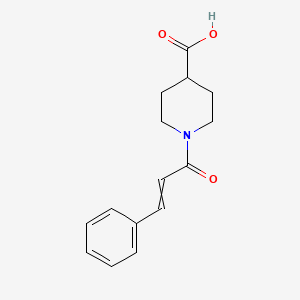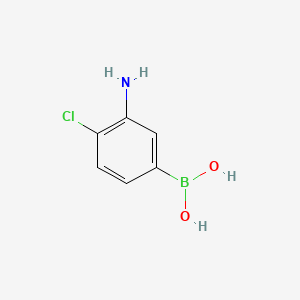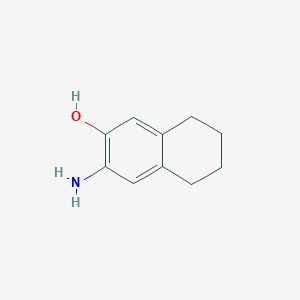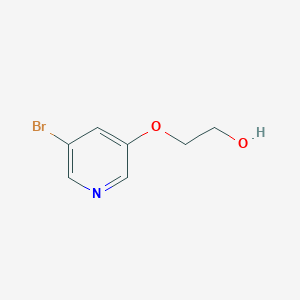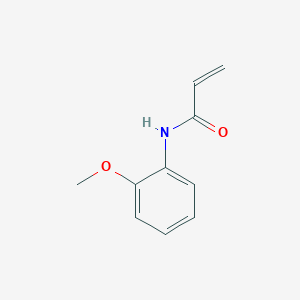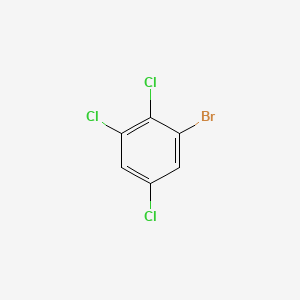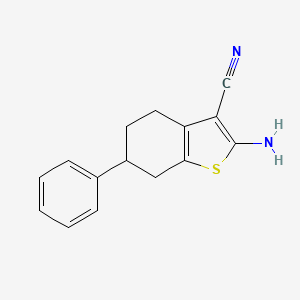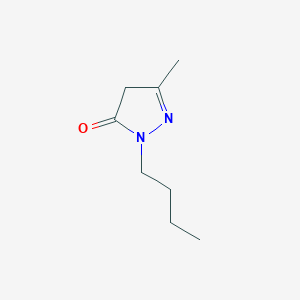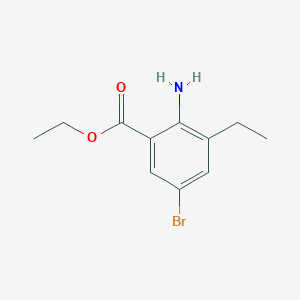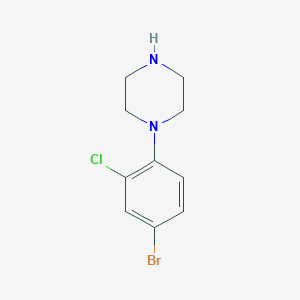
1-(4-ブロモ-2-クロロフェニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体合成
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”は、いくつかの新規有機化合物の合成における有用な中間体として役立ちます . このピペラジン医薬品中間体を合成する方法は、反応条件が穏やかで、生成物の純度が高いため、シンプルで容易です .
抗腫瘍用途
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”から誘導された化合物は、抗腫瘍治療分野に適用されてきました . 特定のメカニズムと有効性は、特定の誘導体と腫瘍の種類によって異なる場合があります。
抗真菌用途
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”のいくつかの誘導体は、抗真菌作用を示しています . これらの化合物は、さまざまな真菌感染症の治療に潜在的に使用できます。
抗うつ用途
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”誘導体は、抗うつ剤の分野でも使用されてきました . これらの化合物は、脳内の特定の神経伝達物質と相互作用して、うつ症状の緩和を助ける可能性があります。
抗ウイルス用途
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”から誘導された化合物は、抗ウイルス治療分野に適用されてきました . これらの化合物は、特定のウイルスの複製を阻害する可能性がありますが、特定のメカニズムは異なる場合があります。
押収された資料における同定と分析
“1-(4-ブロモ-2-クロロフェニル)ピペラジン”とその誘導体は、押収された資料で同定および分析できます . これは、違法物質の特定のための法科学と法執行において重要です。
作用機序
Target of Action
1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .
Mode of Action
Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors
Biochemical Pathways
Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors
Pharmacokinetics
Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects
生化学分析
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.
Cellular Effects
1-(4-Bromo-2-chlorophenyl)piperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1-(4-Bromo-2-chlorophenyl)piperazine involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-2-chlorophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-2-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.
Metabolic Pathways
1-(4-Bromo-2-chlorophenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-2-chlorophenyl)piperazine within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.
Subcellular Localization
1-(4-Bromo-2-chlorophenyl)piperazine’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXMQBXKSBTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406248 |
Source


|
| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944662-98-0 |
Source


|
| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
